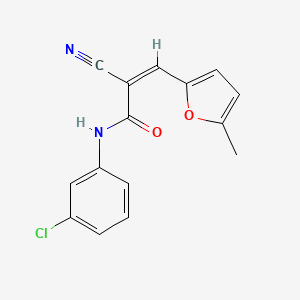

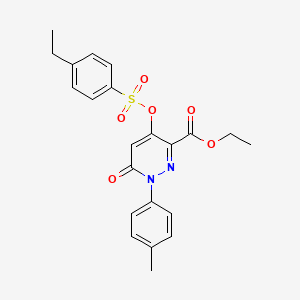

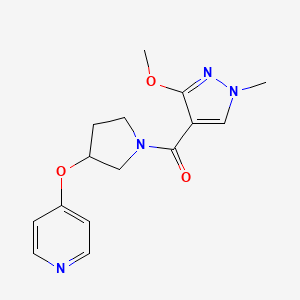

![molecular formula C19H18N2O5 B2964585 N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351584-98-9](/img/structure/B2964585.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a benzyl group (benzyl), and a morpholine group (morpholine-3-carboxamide) with an additional carbonyl group (5-oxo) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzodioxole and morpholine rings may participate in electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. Computational methods or experimental testing could be used to determine these properties .科学的研究の応用

Anticancer Activity

Compounds with the 1,3-benzodioxole moiety have been investigated for their potential anticancer properties. The structure of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide suggests it could be a candidate for anticancer drug development. Research has shown that similar compounds exhibit a range of pharmacological activities, including anti-cancer effects . These compounds can be designed to target specific cancer cell lines and may work by inhibiting cell proliferation or inducing apoptosis.

Anti-Infective Properties

The benzodioxole ring is known for its anti-infective properties. This compound could be synthesized and tested for its efficacy against various bacterial and viral infections. The synthesis process often involves a Claisen–Schmidt condensation reaction, which could be optimized for this particular compound to enhance its anti-infective capabilities .

Antioxidant Effects

Benzodioxole derivatives are also recognized for their antioxidant properties. N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide could be explored as a potential antioxidant to combat oxidative stress, which is a factor in many chronic diseases .

Auxin Receptor Agonism and Plant Growth Promotion

In the field of agriculture, benzodioxole derivatives have been used as auxin receptor agonists to promote root growth in plants. This compound could be investigated for its ability to enhance root-related signaling responses and potentially serve as a potent root growth promoter .

Anti-Diabetic Activity

The structural similarity to other benzodioxole compounds that exhibit anti-diabetic activity suggests that this compound could be researched for its potential to act as an anti-diabetic agent. It could be tested for its ability to regulate blood sugar levels and improve insulin sensitivity .

Flavoring Agent in Food

While not directly related to the compound , benzodioxole structures have been used as flavoring agents in food. This compound could be synthesized and evaluated for its sensory properties to determine if it could be used to enhance the flavor profile of certain food products .

作用機序

Target of Action

A similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to target nitric oxide synthase, inducible .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds can affect microtubule assembly, causing mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-18-11-24-10-15(21(18)9-13-4-2-1-3-5-13)19(23)20-14-6-7-16-17(8-14)26-12-25-16/h1-8,15H,9-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAOHIFISDVJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

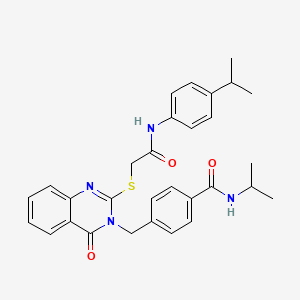

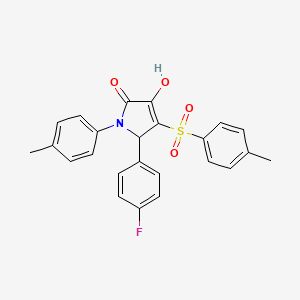

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)

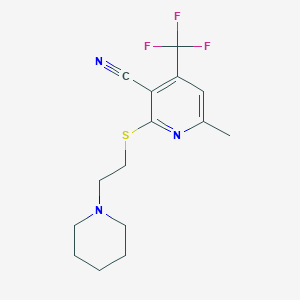

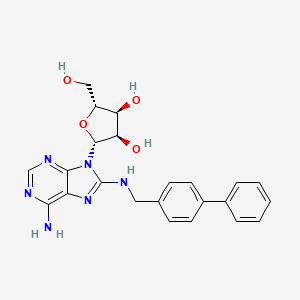

![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

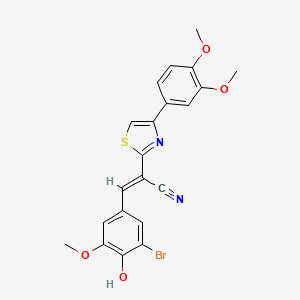

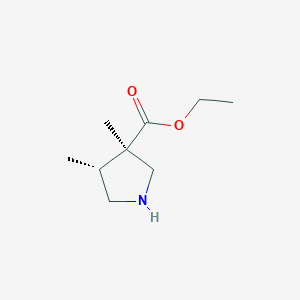

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)